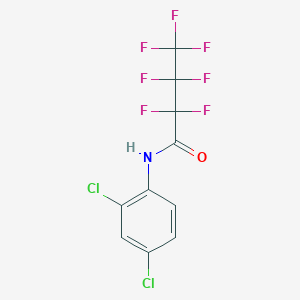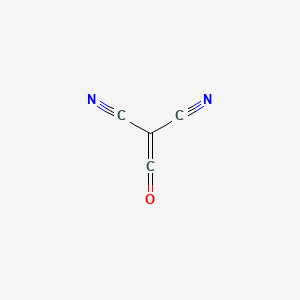
Dicyanoketene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .
Industrial Production Methods
Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .
化学反应分析
Types of Reactions
Dicyanoketene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .
科学研究应用
Dicyanoketene has several scientific research applications, including:
作用机制
The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .
List of Similar Compounds
- Tetracyanoethylene
- Dichloroketene
- Bromoketene
- Fluoroketene
This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .
属性
CAS 编号 |
4361-47-1 |
|---|---|
分子式 |
C4N2O |
分子量 |
92.06 g/mol |
InChI |
InChI=1S/C4N2O/c5-1-4(2-6)3-7 |
InChI 键 |
RDULYKPBBHATBJ-UHFFFAOYSA-N |
规范 SMILES |
C(=C(C#N)C#N)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


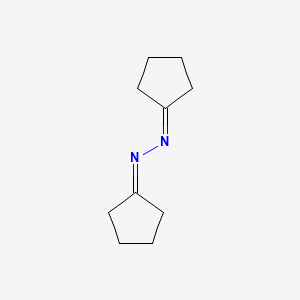
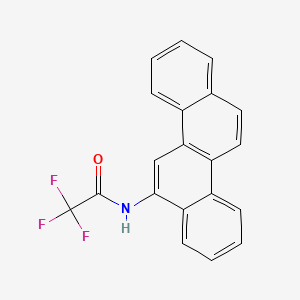
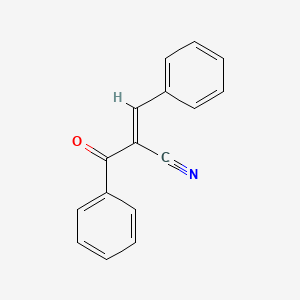
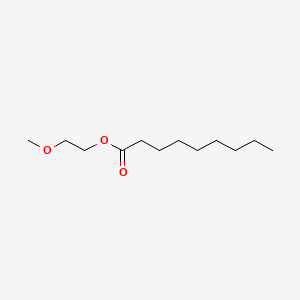
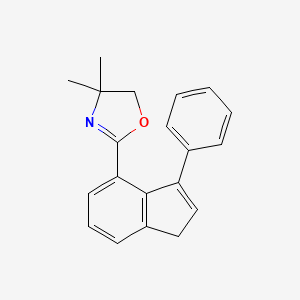
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
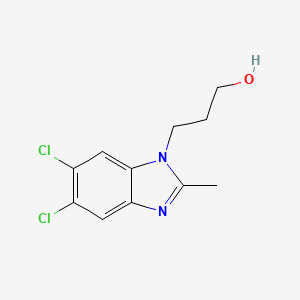
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
